2,2-Dichloro-1-phenyl-3-propoxypropan-1-one
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Overview
Description
2,2-Dichloro-1-phenyl-3-propoxypropan-1-one is an organic compound that belongs to the class of chlorinated ketones It is characterized by the presence of two chlorine atoms, a phenyl group, and a propoxy group attached to a propanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-1-phenyl-3-propoxypropan-1-one typically involves the chlorination of 1-phenyl-3-propoxypropan-1-one. The reaction is carried out using chlorine gas in the presence of a suitable catalyst, such as iron(III) chloride, under controlled temperature and pressure conditions. The reaction proceeds via a free radical mechanism, resulting in the substitution of hydrogen atoms with chlorine atoms at the 2-position of the propanone backbone.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of advanced separation techniques, such as distillation and crystallization, further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2-Dichloro-1-phenyl-3-propoxypropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) are employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Compounds with hydroxyl or amino groups replacing the chlorine atoms.
Scientific Research Applications
2,2-Dichloro-1-phenyl-3-propoxypropan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in chemical reactions.
Mechanism of Action
The mechanism of action of 2,2-Dichloro-1-phenyl-3-propoxypropan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules, such as proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, resulting in its biological effects.
Comparison with Similar Compounds
Similar Compounds
2,2-Dichloro-1-phenyl-1-propanone: Similar structure but lacks the propoxy group.
2,2-Dichloro-1-phenyl-3-butoxypropan-1-one: Similar structure with a butoxy group instead of a propoxy group.
2,2-Dichloro-1-phenyl-3-ethoxypropan-1-one: Similar structure with an ethoxy group instead of a propoxy group.
Uniqueness
2,2-Dichloro-1-phenyl-3-propoxypropan-1-one is unique due to the presence of the propoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
113882-58-9 |
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Molecular Formula |
C12H14Cl2O2 |
Molecular Weight |
261.14 g/mol |
IUPAC Name |
2,2-dichloro-1-phenyl-3-propoxypropan-1-one |
InChI |
InChI=1S/C12H14Cl2O2/c1-2-8-16-9-12(13,14)11(15)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 |
InChI Key |
ARQSVDMTCOENFS-UHFFFAOYSA-N |
Canonical SMILES |
CCCOCC(C(=O)C1=CC=CC=C1)(Cl)Cl |
Origin of Product |
United States |
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